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Compound of Interest

Compound Name: 3-Bromobenzo[d]isoxazole

Cat. No.: B1374670 Get Quote

This in-depth technical guide provides a comprehensive analysis of the expected spectroscopic

data for 3-Bromobenzo[d]isoxazole (also known as 3-bromo-1,2-benzisoxazole). Designed

for researchers, scientists, and professionals in drug development, this document delves into

the theoretical underpinnings and practical considerations for the nuclear magnetic resonance

(NMR), infrared (IR), and mass spectrometry (MS) characterization of this heterocyclic

compound. While a complete set of experimentally-derived spectra for this specific molecule is

not readily available in published literature, this guide synthesizes data from closely related

analogs and foundational spectroscopic principles to present a robust predictive analysis.

Introduction to 3-Bromobenzo[d]isoxazole and its
Spectroscopic Characterization
3-Bromobenzo[d]isoxazole belongs to the benzisoxazole class of heterocyclic compounds,

which are integral scaffolds in numerous pharmacologically active agents. The presence and

position of the bromine atom on the isoxazole ring significantly influence the molecule's

electronic properties and potential biological activity. Accurate and unambiguous structural

confirmation is paramount in the synthesis and development of such compounds, necessitating

a multi-faceted spectroscopic approach. This guide explains the causality behind the expected

spectral features, providing a self-validating framework for researchers working with this or

structurally similar molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is the cornerstone of molecular structure elucidation, providing detailed

information about the chemical environment of ¹H and ¹³C nuclei.

Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of 3-Bromobenzo[d]isoxazole is expected to be dominated by signals

from the four aromatic protons of the benzo-fused ring. The chemical shifts are influenced by

the anisotropic effects of the fused ring system and the electronic nature of the isoxazole

moiety.

Proton Assignment
Predicted Chemical

Shift (δ, ppm)
Predicted Multiplicity

Predicted Coupling

Constant (J, Hz)

H-4 7.8 - 8.0 d 8.0 - 8.5

H-5 7.3 - 7.5 t 7.5 - 8.0

H-6 7.6 - 7.8 t 7.5 - 8.0

H-7 7.5 - 7.7 d 8.0 - 8.5

Note: These are predicted values based on data from analogous benzisoxazole derivatives.

Actual values may vary depending on the solvent and experimental conditions.

Expertise & Experience: The downfield shift of H-4 is anticipated due to its proximity to the

electronegative oxygen atom and the deshielding environment of the heterocyclic ring. The

protons H-5, H-6, and H-7 will exhibit chemical shifts typical for a substituted benzene ring, with

their multiplicities arising from coupling to adjacent protons.

Predicted ¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum will provide insights into the carbon framework of the

molecule.
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Carbon Assignment Predicted Chemical Shift (δ, ppm)

C-3 145 - 150

C-3a 120 - 125

C-4 125 - 130

C-5 128 - 132

C-6 123 - 128

C-7 110 - 115

C-7a 160 - 165

Note: These are predicted values based on data from analogous benzisoxazole derivatives[1].

Actual values may vary.

Expertise & Experience: The C-3 carbon, directly attached to the bromine atom, is expected to

be significantly downfield. The C-7a, being part of the isoxazole ring and adjacent to the

oxygen atom, will also resonate at a low field. The remaining aromatic carbons will appear in

the typical range of 110-135 ppm.

Experimental Protocol for NMR Spectroscopy
A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate data

interpretation.

Sample Preparation:

Weigh 5-10 mg of 3-Bromobenzo[d]isoxazole.

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-

d₆) in a clean, dry NMR tube.

Ensure complete dissolution; gentle vortexing or sonication may be applied.

¹H NMR Acquisition:
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Use a spectrometer with a field strength of 400 MHz or higher.

Acquire a standard one-dimensional proton spectrum.

Typical parameters: spectral width of 12 ppm, acquisition time of 4 seconds, relaxation delay

of 1 second, and 16-32 scans.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C spectrum.

Typical parameters: spectral width of 220 ppm, acquisition time of 1-2 seconds, relaxation

delay of 2 seconds, and a sufficient number of scans (1024 or more) to achieve a good

signal-to-noise ratio.

NMR Analysis Workflow
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Caption: Workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a

molecule by detecting the vibrations of chemical bonds.
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Predicted IR Absorption Bands
The IR spectrum of 3-Bromobenzo[d]isoxazole will exhibit characteristic absorption bands

corresponding to the vibrations of its aromatic and heterocyclic rings.

Wave Number (cm⁻¹) Vibration Mode Intensity

3100 - 3000 Aromatic C-H stretch Medium

1620 - 1580 C=N stretch (isoxazole ring) Medium-Strong

1580 - 1450 Aromatic C=C stretch Medium-Strong

1450 - 1350 N-O stretch (isoxazole ring) Medium

800 - 700
C-H out-of-plane bend

(aromatic)
Strong

700 - 600 C-Br stretch Medium

Note: These are predicted frequencies based on characteristic group frequencies from sources

such as the "Table of Characteristic IR Absorptions"[2]. The exact positions can be influenced

by the overall molecular structure.

Expertise & Experience: The aromatic C-H stretching vibrations are expected just above 3000

cm⁻¹. The C=N and C=C stretching vibrations of the fused ring system will appear in the 1620-

1450 cm⁻¹ region. A key diagnostic band will be the N-O stretch of the isoxazole ring. The

strong absorptions in the fingerprint region (below 1000 cm⁻¹) will be characteristic of the

substitution pattern of the benzene ring.

Experimental Protocol for IR Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):

Ensure the ATR crystal is clean.

Place a small amount of the solid sample directly onto the crystal.

Apply pressure using the anvil to ensure good contact between the sample and the crystal.
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Data Acquisition:

Collect a background spectrum of the empty ATR setup.

Collect the sample spectrum.

Typically, 16 to 32 scans are co-added over a spectral range of 4000-400 cm⁻¹ to improve

the signal-to-noise ratio.

Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for determining the molecular weight and

elemental composition of a compound, as well as providing structural information through

fragmentation analysis.

Predicted Mass Spectrum
For 3-Bromobenzo[d]isoxazole (C₇H₄BrNO), the electron ionization (EI) mass spectrum is

expected to show a prominent molecular ion peak. Due to the presence of bromine, a

characteristic isotopic pattern will be observed for the molecular ion and any bromine-

containing fragments.

m/z Ion Notes

197/199 [M]⁺

Molecular ion peak, showing

the characteristic M/M+2

isotopic pattern for bromine

(¹⁹Br/⁸¹Br) in an approximate

1:1 ratio.

118 [M - Br]⁺ Loss of a bromine radical.

91 [C₆H₅N]⁺
Possible fragment after loss of

Br and CO.

76 [C₆H₄]⁺ Benzene fragment.

Expertise & Experience: The molecular ion peak will be a doublet at m/z 197 and 199, which is

a definitive indicator of the presence of one bromine atom. The fragmentation pattern will likely
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involve the initial loss of the bromine atom, followed by the cleavage of the isoxazole ring. The

loss of stable neutral molecules like CO and HCN is a common fragmentation pathway for such

heterocyclic systems.

Mass Spectrometry Analysis Workflow
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Caption: General workflow for mass spectrometry analysis.

Experimental Protocol for Mass Spectrometry
Instrumentation:

A mass spectrometer equipped with an electron ionization (EI) source is typically used.

The sample can be introduced via a direct insertion probe or through a gas chromatograph

(GC-MS) for volatile compounds.

Data Acquisition:

The ionization energy is typically set to 70 eV.

The mass analyzer is scanned over a relevant mass range (e.g., m/z 50-300).

Conclusion
The comprehensive spectroscopic analysis outlined in this guide provides a robust framework

for the characterization of 3-Bromobenzo[d]isoxazole. By combining the predictive power of

NMR, IR, and MS, researchers can confidently verify the structure and purity of this important

heterocyclic compound. The provided protocols and theoretical explanations serve as a
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valuable resource for scientists engaged in the synthesis and application of benzisoxazole

derivatives in drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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